![molecular formula C22H26O8 B8064358 Gibberellic acid-acetoxymethyl ester](/img/structure/B8064358.png)
Gibberellic acid-acetoxymethyl ester
Overview
Description
Gibberellic acid-acetoxymethyl ester is a useful research compound. Its molecular formula is C22H26O8 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gibberellic acid-acetoxymethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gibberellic acid-acetoxymethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives : Gibberellic acid has been converted into various methyl esters, including the 12-hydroxy gibberellins GA31, GA69, and GA70, highlighting its utility in synthetic chemistry (Chu & Mander, 1988).
Degradation Studies : Efficient degradation processes for gibberellic acid have led to the creation of compounds like methyl 16-oxo-17-norgibberellate and 16-oxo-17-norgibberellin A1 methyl ester, which are valuable for synthetic studies (Lombardo, Mander, & Turner, 1981).
Radioimmunoassay Detection : A highly sensitive radioimmunoassay has been developed to detect femtomol quantities of gibberellic acid in plant extracts. This assay is very specific, allowing precise measurements in biological samples (Weiler & Wieczorek, 1981).
Potential Anticancer Application : GA-13315, a semi-synthesized derivative of gibberellic acid, has been studied for its potential as an anticancer drug. Its inclusion complex with cyclodextrins enhances its water solubility and stability, suggesting its viability as a therapeutic agent (Yang et al., 2012).
Agricultural Use in Grape Cultivation : Gibberellic acid has been used in agriculture to improve the yield and juice quality of grapes. Experiments have shown that it can enhance berry weight, reduce acidity, and increase total soluble solids in grape juice (Prasad & Prasad, 1973).
Growth-Promoting Activities : Various derivatives of gibberellic acid, including salts and acyl derivatives, have been tested for their growth-promoting activities, particularly in dwarf pea seedlings (Moffatt & Radley, 1960).
Neurotoxicity Studies in Rats : Research on gibberellic acid has also explored its potential neurotoxic effects. Studies in rats indicate that it can induce oxidative stress and biochemical changes in the cerebrum and cerebellum (Troudi et al., 2012).
Growth Impact on Crop Plants : Historical studies have shown that gibberellic acid can significantly increase the height of various plant species, demonstrating its importance in crop growth and development (Morgan & Mees, 1956).
properties
IUPAC Name |
acetyloxymethyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-11-8-20-9-21(11,27)6-4-13(20)22-7-5-14(24)19(3,18(26)30-22)16(22)15(20)17(25)29-10-28-12(2)23/h5,7,13-16,24,27H,1,4,6,8-10H2,2-3H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIYFJSPDLOPEX-AXKFECAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1C2C3(C(C=CC2(C4C15CC(=C)C(C5)(CC4)O)OC3=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCOC(=O)[C@H]1[C@@H]2[C@]3([C@H](C=C[C@]2([C@H]4[C@@]15CC(=C)[C@@](C5)(CC4)O)OC3=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellic Acid Acetoxymethyl Ester; 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene-10-acetic acid, 1,2,4b,5,6,7,8,9,10,10a-decahydro-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-, (acetyloxy)methyl ester, (1S,2S,4aR,4bR,7S,9aS,10S,10aR)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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